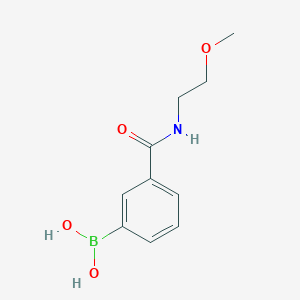

3-(2-Methoxyethylcarbamoyl)phenylboronic acid

Description

The exact mass of the compound (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7,14-15H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHVUTWTDDOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657142 | |

| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-33-8 | |

| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-methoxyethylcarbamoyl)phenylboronic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(2-Methoxyethylcarbamoyl)phenylboronic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery and organic synthesis. We will explore its fundamental chemical identifiers, physicochemical properties, and established synthesis paradigms. The primary focus will be on its critical role as a versatile building block, particularly in the construction of targeted protein degraders. This guide further details standardized experimental protocols for its application, emphasizing safe handling and laboratory best practices, to support researchers and scientists in leveraging this compound's full potential.

Introduction to Phenylboronic Acids and Their Modern Significance

Phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1][2] These compounds are generally stable, easy to handle, and function as mild Lewis acids, making them indispensable reagents in organic chemistry.[1][2] Their utility spans a vast range of applications, from the foundational Suzuki-Miyaura cross-coupling reaction to the development of sophisticated biosensors, drug delivery systems, and therapeutics.[2][3][4]

The unique reactivity of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, has positioned PBAs as critical components in stimuli-responsive materials designed for biomedical applications.[4] They are integral to systems for glucose sensing, cancer cell targeting, and controlled drug release.[3][5][6]

Within this versatile chemical class, This compound has emerged as a particularly valuable building block. Its pre-functionalized structure makes it an ideal starting point for constructing more complex molecules, notably in the field of targeted protein degradation, a revolutionary therapeutic modality aimed at eliminating disease-causing proteins.[7]

Chemical Identity and Properties

Accurate identification and understanding of a compound's properties are foundational to its effective application. This compound is registered under CAS Number 850567-33-8 .[7][8] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 850567-33-8 | [7][8] |

| Molecular Formula | C10H14BNO4 | [7][8] |

| Molecular Weight | 223.03 g/mol | [7] |

| IUPAC Name | [3-([(2-methoxyethyl)amino]carbonyl)phenyl]boronic acid | [9] |

| Common Synonyms | 3-Borono-N-(2-methoxyethyl)benzamide; 3-[(2-methoxyethyl)carbamoyl]phenylboronic acid | [9] |

| Physical Form | Solid / Powder | [10] (general for PBAs) |

| Purity | Typically ≥98% | [7] |

| Storage | Room temperature | [7] |

Synthesis Paradigms for Phenylboronic Acids

While a specific, published synthesis route for this compound was not detailed in the provided resources, its structure lends itself to established methodologies for creating substituted phenylboronic acids. The most common and industrially scalable approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1]

A logical, generalized workflow for its synthesis is outlined below.

Caption: Generalized Synthesis Workflow

Causality in Synthesis:

-

Step 1 (Amide Formation): The synthesis begins with a stable precursor, 3-bromobenzoic acid. The carboxylic acid is first activated, typically by conversion to an acyl chloride with thionyl chloride (SOCl₂), to make it highly reactive. This is a crucial step because direct amidation is inefficient. The subsequent reaction with 2-methoxyethylamine forms the stable amide bond, installing the desired side chain.

-

Step 2 (Borylation): The aryl bromide is converted into a highly nucleophilic Grignard reagent using magnesium metal in an anhydrous ether solvent like THF. This intermediate readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate). This forms a boronate ester. The reaction is performed at low temperatures to prevent side reactions.

-

Step 3 (Hydrolysis): The final step is the hydrolysis of the boronate ester with aqueous acid. This protonates the alkoxy groups, which are then displaced by water, yielding the final dihydroxy boronic acid product.

Core Application: A Building Block for Targeted Protein Degradation

The primary utility of this compound is as a specialized building block for creating targeted protein degraders.[7] This is a cutting-edge therapeutic strategy that co-opts the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.

Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, consisting of three parts:

-

A ligand that binds to the target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

Our subject compound is an ideal precursor for the linker component. The phenylboronic acid group is a perfect handle for synthetic modification, most commonly via the Suzuki-Miyaura cross-coupling reaction, to attach to other parts of the molecule. The methoxyethylcarbamoyl side chain provides desirable physicochemical properties such as solubility and can form hydrogen bonds, influencing the overall conformation and cell permeability of the final degrader molecule.

Caption: Role in PROTAC Assembly

Experimental Protocols and Safe Handling

Safety, Handling, and Storage

As with all boronic acids, proper laboratory safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.

-

Handling: Avoid contact with skin and eyes.[11] Do not ingest or inhale dust.[12] Handle in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

-

Ingestion: If swallowed, rinse the mouth and call a physician or poison center if you feel unwell.[12]

-

Inhalation: Move the person to fresh air.[11]

-

Example Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for using this compound in a Suzuki coupling reaction to form a biaryl bond, a common step in linker synthesis.

Objective: To couple the boronic acid with a generic aryl bromide (Ar-Br).

| Component | Role | Example |

| Boronic Acid | Phenyl group source | This compound (1.0 eq) |

| Aryl Halide | Coupling partner | Aryl Bromide (1.1 eq) |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) |

| Solvent | Reaction medium | Toluene/H₂O, Dioxane/H₂O, or DME |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.1 eq), this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Causality: An inert atmosphere is critical because the palladium(0) catalyst is sensitive to oxygen, which can deactivate it. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

-

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

-

Causality: The solvent must be degassed (by sparging with an inert gas) to remove dissolved oxygen. A mixed aqueous/organic system is often used because it enhances the solubility of both the organic reagents and the inorganic base.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is a self-validating step to ensure the reaction goes to completion and to identify any potential side products.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography.

-

Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts, ensuring high purity of the final compound.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound stands as a testament to the enabling power of specialized chemical building blocks in modern science. While rooted in the well-established chemistry of phenylboronic acids, its pre-functionalized nature makes it a highly valuable and strategic component for researchers, particularly those in drug development. Its primary application in the synthesis of linkers for targeted protein degraders places it at the forefront of innovative therapeutic design. A thorough understanding of its properties, synthetic access, and reactive potential, coupled with stringent safety practices, will empower scientists to effectively integrate this compound into their research and development workflows, accelerating the path toward novel solutions for human health.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. japsonline.com [japsonline.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | 850567-33-8 [sigmaaldrich.com]

- 9. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid [cymitquimica.com]

- 10. 苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique reactivity, stability, and versatility have propelled them from chemical curiosities to indispensable tools in the creation of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive exploration of the discovery, synthetic evolution, and ever-expanding applications of this remarkable class of organoboron compounds.

Part 1: The Genesis of Phenylboronic Acids: From Serendipity to Synthesis

The story of boronic acids begins in the 19th century. While organoboron compounds were first synthesized by Edward Frankland in 1860, it was the pioneering work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid, the parent compound of the phenylboronic acid family.[1][2] Their initial synthesis involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then hydrolyzed to yield phenylboronic acid.[1] This early method, while groundbreaking, was arduous and utilized highly toxic reagents, limiting its widespread adoption.

A significant leap forward came with the advent of organometallic chemistry. The development of Grignard reagents provided a more accessible route. One of the most common and enduring methods for preparing phenylboronic acid involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis of the resulting boronate ester.[1][3][4] This approach, along with variations using phenyllithium, laid the foundation for the practical synthesis of a wide array of substituted phenylboronic acids.[1][5]

Key Properties of Phenylboronic Acid:

| Property | Value |

| Chemical Formula | C6H7BO2 |

| Molar Mass | 121.93 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 216 °C (421 °F; 489 K) |

| Solubility in water | 10 g/L (20 °C) |

| Acidity (pKa) | 8.83 |

Data sourced from Wikipedia[3]

Part 2: The Synthetic Evolution: Expanding the Chemical Toolbox

The initial synthetic routes, while effective, often suffered from limitations such as low yields and the need for harsh reaction conditions.[5][6] The relentless pursuit of efficiency and functional group tolerance has led to the development of several innovative synthetic strategies.

Modern Synthetic Methodologies:

-

Miyaura Borylation: A pivotal advancement was the palladium-catalyzed cross-coupling reaction of aryl halides or triflates with diboronyl reagents, such as bis(pinacolato)diboron (B₂pin₂).[5] This method, discovered by Miyaura and colleagues, offers excellent functional group tolerance and has become a workhorse for the synthesis of diverse substituted phenylboronic acids and their corresponding boronate esters.[5]

-

Direct C-H Borylation: As an atom-economical approach, the direct borylation of phenyl rings has gained significant traction.[5] This strategy, often catalyzed by iridium or rhodium complexes, allows for the direct conversion of C-H bonds to C-B bonds, bypassing the need for pre-functionalized starting materials.[5]

-

Flow Chemistry: More recently, flow chemistry has emerged as a powerful tool for the synthesis of phenylboronic acids.[5] By enabling precise control over reaction parameters and minimizing side reactions, flow chemistry has been successfully applied to bromine-lithium exchange reactions for efficient borylation.[5]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of phenylboronic acid.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (10%)

-

Ice

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Borylation: The Grignard reagent is cooled in an ice bath. A solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining a low temperature to prevent side reactions.

-

Hydrolysis: The reaction mixture is then carefully poured onto a mixture of crushed ice and 10% sulfuric acid to hydrolyze the boronate ester.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Part 3: The Suzuki-Miyaura Coupling: A Revolution in Cross-Coupling Chemistry

The true ascent of substituted phenylboronic acids to prominence began in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction between a boronic acid and an organohalide has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1][3][7] The significance of this discovery was recognized with the awarding of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[7]

The Suzuki-Miyaura coupling is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][9] This has made it an indispensable tool in the synthesis of biaryls, a common structural motif in pharmaceuticals and natural products.[3]

The Catalytic Cycle of the Suzuki-Miyaura Coupling:

The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Part 4: Beyond Synthesis: The Expanding Role of Phenylboronic Acids in Drug Discovery and Diagnostics

The unique chemical properties of substituted phenylboronic acids have led to their exploration and application in various aspects of drug discovery and diagnostics.

Enzyme Inhibition:

The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of certain enzymes.[2] This property has been exploited in the development of potent enzyme inhibitors. A prominent example is Bortezomib, a dipeptide boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[2] More recently, phenylboronic acid derivatives have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[10]

Saccharide Recognition and Sensing:

Phenylboronic acids have a remarkable ability to reversibly bind with diols, such as those found in saccharides, to form cyclic boronate esters.[1][2] This interaction is the basis for the development of sensors for glucose and other sugars, which is of great interest for the management of diabetes.[1][11]

Targeted Drug Delivery and Cancer Therapy:

The surface of cancer cells is often characterized by an overexpression of sialic acids. Phenylboronic acid and its derivatives can selectively bind to these sialic acids, providing a mechanism for targeted drug delivery to cancer cells.[11][12] This approach has been utilized to functionalize nanoparticles and other drug delivery systems to enhance their accumulation in tumors, thereby improving therapeutic efficacy and reducing off-target toxicity.[11][12]

Metabolic Stability and Pharmacophore Development:

While highly useful, the boronic acid moiety can be susceptible to oxidative degradation in a biological environment. To address this, researchers have developed more metabolically stable boron-containing pharmacophores, such as benzoxaboroles and benzoxaborolones.[13] These derivatives exhibit enhanced stability towards oxidation while retaining the ability to interact with biological targets, expanding the potential for developing effective boron-containing drugs.[13]

Conclusion

From their initial synthesis over a century ago, substituted phenylboronic acids have evolved into a class of compounds that are central to modern chemical and biomedical research. Their journey, marked by key discoveries such as the Suzuki-Miyaura coupling, has transformed them from synthetic intermediates into versatile tools for creating complex molecules and innovative therapeutic and diagnostic agents. As research continues to uncover new applications and develop more sophisticated derivatives, the importance of substituted phenylboronic acids in science and medicine is set to grow even further.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

A Theoretical Investigation of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid: A Technical Guide for Drug Development Professionals

Introduction

3-(2-methoxyethylcarbamoyl)phenylboronic acid is a molecule of significant interest within the domain of medicinal chemistry, particularly as a building block for protein degraders.[1] Its structure, featuring a phenylboronic acid moiety, positions it as a versatile scaffold for the design of novel therapeutics. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic that is crucial for its interaction with biological targets such as sugars, glycoproteins, and enzymes.[2] Understanding the intrinsic physicochemical properties of this molecule at a quantum mechanical level is paramount for predicting its behavior in biological systems and for the rational design of more potent and selective drug candidates.

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. As a self-validating system of protocols, this document is intended for researchers, scientists, and drug development professionals, offering a roadmap to elucidate the structural, electronic, and reactivity parameters of this compound. By leveraging the power of computational chemistry, we can unlock insights that accelerate the drug discovery and development process.[3]

Core Computational Methodologies: The In Silico Laboratory

The cornerstone of a robust theoretical investigation lies in the selection of appropriate computational methods. For boronic acid derivatives, Density Functional Theory (DFT) has consistently demonstrated a favorable balance between computational cost and accuracy.[4][5] This section outlines a validated protocol for the in-depth computational analysis of this compound.

Experimental Protocol: A Validated DFT Workflow

A rigorous computational study of the target molecule involves a multi-step process, from initial structure preparation to the calculation of a wide array of molecular properties.

-

Molecular Structure Generation and Initial Optimization:

-

The initial 3D structure of this compound can be constructed using standard molecular modeling software. The SMILES string for the molecule can be used for this purpose.

-

An initial geometry optimization should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94s), to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization:

-

The pre-optimized structure is then subjected to a full geometry optimization at the DFT level of theory. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6]

-

The choice of basis set is critical for obtaining accurate results. For molecules containing boron, a basis set that includes polarization and diffuse functions is recommended. A good starting point is the 6-31G(d) basis set, and for higher accuracy, the 6-311++G(d,p) basis set can be employed.[6][7]

-

The optimization should be performed in the gas phase to obtain the intrinsic properties of the isolated molecule.

-

-

Frequency Analysis:

-

Following geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

-

Inclusion of Solvent Effects:

-

To model the behavior of the molecule in a biological environment, it is crucial to account for the effects of a solvent, typically water. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[6]

-

Single-point energy calculations can be performed on the gas-phase optimized geometry using the PCM model to obtain the solvation free energy. For higher accuracy, a full geometry optimization in the presence of the solvent continuum is recommended.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. thequantuminsider.com [thequantuminsider.com]

- 4. researchgate.net [researchgate.net]

- 5. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

Unlocking the Therapeutic Potential of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid: A Technical Guide for Innovative Research

Abstract

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, culminating in the development of several FDA-approved drugs.[1] This technical guide provides an in-depth exploration of the potential research avenues for a specific, yet promising molecule: 3-(2-methoxyethylcarbamoyl)phenylboronic acid. Drawing upon the established successes of other boronic acid-containing compounds, this document outlines a strategic, multi-pronged research plan designed to elucidate its therapeutic utility. We will delve into its most probable application as a proteasome inhibitor for oncology, while also exploring novel and exciting research directions including its potential as a targeted cancer therapy through sialic acid recognition, a modulator of serine proteases in the tumor microenvironment, an inhibitor of bacterial resistance mechanisms, and a component of advanced glucose sensing technologies. This guide is intended for researchers, scientists, and drug development professionals, providing not only the scientific rationale for these explorations but also detailed, actionable experimental protocols and conceptual frameworks to accelerate discovery.

Introduction: The Promise of Boronic Acids in Drug Discovery

The incorporation of a boronic acid moiety into small molecules has revolutionized therapeutic strategies for a range of diseases. The unique electronic properties of the boron atom allow for the formation of stable, reversible covalent bonds with nucleophilic residues, such as the catalytic serine or threonine in enzymes.[2] This mechanism of action is exemplified by the groundbreaking success of Bortezomib (Velcade®), a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[3] The clinical validation of Bortezomib and subsequently other boronic acid drugs like Ixazomib has spurred significant interest in this chemical class, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[1][4]

This compound, the subject of this guide, possesses the core phenylboronic acid scaffold, suggesting a predisposition for biological activity. The methoxyethylcarbamoyl substitution offers a unique vector for molecular interactions, potentially influencing target specificity, cell permeability, and overall druglike properties. This guide will systematically explore the most promising research directions to unlock the full therapeutic potential of this intriguing molecule.

Core Research Area: Proteasome Inhibition in Oncology

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers.[5] The 26S proteasome, a multi-catalytic enzyme complex, is responsible for the degradation of a plethora of regulatory proteins, including those involved in cell cycle progression, apoptosis, and signal transduction.[6] Inhibition of the proteasome leads to the accumulation of these proteins, triggering programmed cell death (apoptosis) in rapidly dividing cancer cells, which are particularly dependent on a functional proteasome.[5] Given the precedent set by Bortezomib and other boronic acid-based proteasome inhibitors, the primary and most logical research avenue for this compound is the investigation of its anti-cancer properties via proteasome inhibition.

Scientific Rationale

The boron atom in this compound can form a stable, tetrahedral adduct with the active site threonine residue of the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity. This inhibition is expected to disrupt the degradation of key pro-apoptotic proteins and cell cycle regulators, leading to cancer cell death. The specific side chain of our molecule of interest may confer a unique binding affinity and selectivity profile compared to existing proteasome inhibitors.

Key Experimental Workflow

The following experimental workflow is designed to systematically evaluate the potential of this compound as a proteasome inhibitor.

Caption: A streamlined workflow for evaluating a novel proteasome inhibitor.

Experimental Protocols

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the purified 20S proteasome.

Materials:

-

20S Proteasome Activity Assay Kit (e.g., from StressMarq Biosciences, SKT-133, or similar)[7]

-

Purified 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[1][8]

-

This compound

-

Known proteasome inhibitor (e.g., Bortezomib or MG132) as a positive control

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to create a concentration range for IC50 determination.

-

In a 96-well plate, add the diluted compound, purified 20S proteasome, and assay buffer. Include wells with a positive control inhibitor and a vehicle control (DMSO).

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation/emission wavelength of 360nm/460nm in a kinetic mode for 30-60 minutes.[1][8]

-

Calculate the rate of substrate cleavage for each concentration of the test compound.

-

Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

| Parameter | Description |

| IC50 | The concentration of the inhibitor that reduces the enzyme activity by 50%. |

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11][12]

Materials:

-

Cancer cell line (e.g., multiple myeloma cell line RPMI-8226 or breast cancer cell line MCF-7)

-

This compound

-

Cell lysis buffer

-

Antibody against the proteasome β5 subunit

-

Western blotting reagents and equipment

-

PCR machine or heating block

Procedure:

-

Culture the chosen cancer cell line to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble proteasome β5 subunit in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble protein versus temperature for each treatment condition to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells upon treatment with the test compound.[4][13][14]

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, ab14085, or similar)[14]

-

Annexin V binding buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |

| Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

Novel Research Directions

Beyond its potential as a direct proteasome inhibitor, the unique chemical structure of this compound opens up several other exciting avenues of research.

Targeted Cancer Therapy via Sialic Acid Recognition

Phenylboronic acids are known to form reversible covalent bonds with diols, a chemical feature present in sialic acids which are often overexpressed on the surface of cancer cells.[15][16][17][18] This property can be exploited for targeted drug delivery.

Scientific Rationale: The phenylboronic acid moiety of our compound could mediate its selective accumulation in tumors by binding to the sialic acid residues on cancer cell surfaces.[19] This targeting mechanism could enhance the therapeutic index by concentrating the drug at the tumor site while minimizing exposure to healthy tissues.[15]

Proposed Research:

-

Binding Affinity Studies: Investigate the binding affinity of this compound to sialic acid using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Cellular Uptake Studies: Compare the cellular uptake of the compound in cancer cell lines with high and low sialic acid expression.

-

In Vivo Biodistribution: Perform biodistribution studies in tumor-bearing animal models to assess tumor-specific accumulation.

Caption: Selective targeting of cancer cells via sialic acid recognition.

Modulation of Serine Proteases in the Tumor Microenvironment

The tumor microenvironment is rich in various enzymes, including serine proteases like Fibroblast Activation Protein (FAP), which play a crucial role in tumor growth, invasion, and metastasis.[20][21][22][23] Boronic acids are known inhibitors of serine proteases.[2][24]

Scientific Rationale: this compound could potentially inhibit FAP or other relevant serine proteases in the tumor microenvironment, thereby disrupting the supportive network for tumor progression.

Proposed Research:

-

Enzyme Inhibition Assays: Screen the compound against a panel of relevant serine proteases, including FAP.

-

Cell Invasion Assays: Evaluate the effect of the compound on cancer cell invasion in vitro using a Boyden chamber assay.

-

In Vivo Studies: Assess the impact of the compound on tumor growth and metastasis in relevant animal models.

Combating Antibiotic Resistance: β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Boronic acids have been investigated as non-β-lactam inhibitors of these enzymes.[25][26]

Scientific Rationale: The boronic acid moiety can act as a transition-state analog inhibitor of serine-based β-lactamases, restoring the efficacy of β-lactam antibiotics.[27][28]

Proposed Research:

-

β-Lactamase Inhibition Assays: Determine the inhibitory activity of the compound against a range of clinically relevant β-lactamases (e.g., KPC, CTX-M).

-

Synergy Studies: Evaluate the synergistic effect of the compound in combination with β-lactam antibiotics against resistant bacterial strains.

Development of Advanced Glucose Sensing Technologies

Phenylboronic acids can reversibly bind to glucose, a property that has been extensively explored for the development of continuous glucose monitoring systems for diabetes management.[29][30][31][32][33]

Scientific Rationale: The interaction between this compound and glucose could be harnessed to create a sensor that produces a detectable signal (e.g., optical or electrochemical) in response to changes in glucose concentration.

Proposed Research:

-

Glucose Binding Studies: Characterize the binding kinetics and affinity of the compound for glucose at physiological pH.

-

Sensor Development: Incorporate the compound into a suitable matrix (e.g., hydrogel) and develop a prototype sensor.

-

Performance Evaluation: Test the sensor's sensitivity, selectivity, and stability in relevant biological fluids.

Conclusion and Future Perspectives

This compound stands as a molecule of significant untapped potential. While its structural similarity to known proteasome inhibitors strongly suggests a primary research trajectory in oncology, this guide has illuminated a broader landscape of exciting possibilities. The strategic exploration of its capacity for targeted cancer therapy, modulation of the tumor microenvironment, antibacterial activity, and role in biosensing will undoubtedly pave the way for innovative therapeutic and diagnostic applications. The detailed experimental frameworks provided herein are designed to empower researchers to systematically unravel the multifaceted biological activities of this promising compound, ultimately contributing to the advancement of medicine and human health.

References

- 1. ubpbio.com [ubpbio.com]

- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. 20Sプロテアソーム活性アッセイ | Sigma-Aldrich [sigmaaldrich.com]

- 7. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Ubpbio Proteasome Activity Fluorometric Assay Kit I, Quantity: Each of | Fisher Scientific [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biologi.ub.ac.id [biologi.ub.ac.id]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US7399869B2 - Fibroblast activation protein inhibitor compounds and methods - Google Patents [patents.google.com]

- 22. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. journals.asm.org [journals.asm.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(2-methoxyethylcarbamoyl)phenylboronic acid: A Technical Guide

Introduction

3-(2-methoxyethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] As a derivative of phenylboronic acid, it possesses the ability to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors, drug delivery systems, and for protein modification. The presence of the methoxyethylcarbamoyl side chain offers additional points for molecular interaction and can modulate the compound's solubility and electronic properties.

Molecular Structure and Properties

-

IUPAC Name: 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid

-

CAS Number: 850567-33-8[1]

-

Molecular Formula: C₁₀H₁₄BNO₄[1]

-

Molecular Weight: 223.03 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H, ¹³C, and ¹¹B NMR spectra for this compound, with interpretations based on the analysis of related phenylboronic acid derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 2-methoxyethylcarbamoyl side chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | s (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. |

| ~8.10 | t | 1H | Ar-H (Position 2) | The proton ortho to both the boronic acid and carbamoyl groups is expected to be a triplet due to coupling with the adjacent aromatic protons. |

| ~7.90 | d | 1H | Ar-H (Position 4 or 6) | Protons ortho to the carbamoyl group are deshielded and will appear as doublets. |

| ~7.80 | d | 1H | Ar-H (Position 6 or 4) | Protons ortho to the boronic acid group are also deshielded and will appear as doublets. |

| ~7.45 | t | 1H | Ar-H (Position 5) | The proton meta to both substituents will be a triplet. |

| ~3.65 | t | 2H | -CH ₂-O- | The methylene group adjacent to the oxygen is deshielded by the electronegative atom. |

| ~3.55 | q | 2H | -NH -CH ₂- | The methylene group adjacent to the amide nitrogen will show coupling to both the NH proton and the other methylene group. |

| ~3.35 | s | 3H | -OCH ₃ | The methoxy group protons will appear as a sharp singlet. |

| ~6.5 - 7.0 | t (broad) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O | The carbonyl carbon of the amide is significantly deshielded. |

| ~135 | Ar-C (Position 1) | The carbon atom directly attached to the boron is expected to be broad due to quadrupolar relaxation of the boron nucleus. |

| ~134 | Ar-C (Position 3) | The carbon atom attached to the carbamoyl group. |

| ~132 | Ar-C (Position 2) | Aromatic CH carbon. |

| ~129 | Ar-C (Position 4 or 6) | Aromatic CH carbons. |

| ~128 | Ar-C (Position 6 or 4) | Aromatic CH carbons. |

| ~127 | Ar-C (Position 5) | Aromatic CH carbon. |

| ~71 | -C H₂-O- | The carbon adjacent to the oxygen atom. |

| ~59 | -OC H₃ | The methoxy carbon. |

| ~40 | -NH-C H₂- | The carbon adjacent to the amide nitrogen. |

Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a crucial tool for characterizing boronic acids.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 - 32 | B (OH)₂ | A broad singlet in this region is characteristic of a trigonal planar boronic acid. The exact chemical shift can be influenced by solvent and pH.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ |

| ~3300 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1600, 1475 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1100 | C-O stretch | Ether |

| ~700 | O-B-O deformation | Boronic acid |

The broad O-H stretching band is a hallmark of boronic acids, often participating in hydrogen bonding. The strong C=O stretch and the N-H bands confirm the presence of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Technique | Predicted m/z | Assignment | Rationale |

| Electrospray Ionization (ESI+) | 224.1 | [M+H]⁺ | The protonated molecular ion. |

| ESI+ | 246.1 | [M+Na]⁺ | The sodium adduct is commonly observed. |

| ESI- | 222.1 | [M-H]⁻ | The deprotonated molecular ion. |

| ESI- | 204.1 | [M-H-H₂O]⁻ | Loss of water from the boronic acid moiety. |

Fragmentation Pattern:

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways would involve the cleavage of the amide bond and the side chain.

Experimental Protocols

For researchers aiming to acquire empirical data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹¹B NMR Acquisition: Use a boron-free probe or a probe with a boron background signal that does not interfere. A broad spectral width should be used initially.

IR Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra to identify the molecular ion. Subsequently, perform MS/MS experiments on the parent ion to obtain fragmentation data.

Diagrams

Molecular Structure

References

Methodological & Application

Application Notes and Protocols for 3-(2-methoxyethylcarbamoyl)phenylboronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Functionalized Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, and the selection of a specific boronic acid can profoundly influence reaction outcomes and downstream applications. 3-(2-methoxyethylcarbamoyl)phenylboronic acid is a prime example of a strategically functionalized building block designed to meet the demands of complex molecule synthesis. Its unique structural features offer distinct advantages in tuning solubility, providing points for further derivatization, and potentially influencing the pharmacokinetic properties of the final compounds.

This guide provides an in-depth exploration of this compound, offering both the theoretical underpinnings and practical protocols for its effective use in Suzuki-Miyaura coupling reactions.

Physicochemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 850567-33-8 | [3] |

| Molecular Formula | C10H14BNO4 | [3] |

| Molecular Weight | 223.03 g/mol | [3] |

| Appearance | Solid | |

| Storage | Room temperature, under inert atmosphere | [3] |

Handling and Safety Precautions: this compound is a mild Lewis acid and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Critical Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the formation of a boronate species ([ArB(OH)3]−), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[2][8][9][10] The choice of base can significantly impact reaction rates and yields, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[11]

Experimental Protocols

General Considerations for Reaction Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The optimization of these conditions is often necessary to achieve high yields, particularly with complex substrates.[12][13]

-

Catalyst and Ligand: Palladium catalysts are most commonly used, with Pd(OAc)₂ and Pd₂(dba)₃ being frequent choices for generating the active Pd(0) species in situ.[14] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[14] Bulky, electron-rich phosphine ligands can be effective for coupling with less reactive aryl chlorides.[5]

-

Solvent: A variety of organic solvents can be employed, often in combination with water.[15] Common choices include dioxane, tetrahydrofuran (THF), and toluene. The solvent system influences the solubility of the reactants and the stability of the catalytic species.

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.[5] Microwave irradiation can also be used to accelerate the reaction.

-

Reaction Atmosphere: To prevent the oxidation of the Pd(0) catalyst, Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

| Reagent | Molar Equiv. | Purpose |

| Aryl Bromide | 1.0 | Electrophilic coupling partner |

| This compound | 1.2 | Nucleophilic coupling partner |

| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |

| PPh₃ | 0.08 | Ligand to stabilize the catalyst |

| K₂CO₃ | 2.0 | Base to activate the boronic acid |

| 1,4-Dioxane/Water | - | Solvent system |

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

-

Same as Protocol 1

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Figure 2. A general workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting and Advanced Considerations

-

Low Yields: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or employing a stronger base like cesium carbonate (Cs₂CO₃). The reaction temperature and time may also need to be optimized.[16]

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an undesired arene. This can be minimized by using anhydrous solvents, a stronger base, or by protecting the boronic acid as a boronate ester.[16]

-

Sterically Hindered Substrates: For sterically demanding coupling partners, bulkier phosphine ligands and higher reaction temperatures are often necessary.[17][18]

-

DNA-Encoded Libraries (DELs): The mild conditions of the Suzuki-Miyaura coupling make it suitable for use in the synthesis of DNA-encoded libraries, a powerful tool in drug discovery.[19] In this context, reaction conditions must be carefully controlled to prevent DNA degradation.[19]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its functionalized side chain provides a handle for further chemical modifications and can favorably influence the properties of the final products. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can effectively utilize this reagent to accelerate their synthetic endeavors in drug discovery and materials science.

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwjmrd.com [wwjmrd.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid|CAS 643094-11-5 [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 19. benchchem.com [benchchem.com]

applications of 3-(2-methoxyethylcarbamoyl)phenylboronic acid in medicinal chemistry

An in-depth analysis of the requires a foundational understanding of its constituent parts. This molecule represents a strategic design, combining a reactive boronic acid warhead with moieties intended to modulate its physicochemical and pharmacokinetic properties. While direct literature on this specific compound is sparse, a robust technical guide can be constructed by examining well-documented analogs and the established roles of its functional components. This guide synthesizes data from related N-substituted carbamoylphenylboronic acids and general principles of boronic acid chemistry to provide a detailed framework for its potential applications, particularly as an enzyme inhibitor.

Rationale for Molecular Design

The structure of 3-(2-methoxyethylcarbamoyl)phenylboronic acid suggests a deliberate design for biological applications. Each component serves a distinct purpose:

-

Phenylboronic Acid Core: This is the pharmacophore or "warhead." Boronic acids are potent reversible covalent inhibitors of serine proteases[1][2][3]. The boron atom, a Lewis acid, is attacked by the nucleophilic serine in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis[2][4][5]. The phenyl ring provides a rigid scaffold for attaching substituents that can interact with enzyme subsites or modulate electronic properties.

-

Meta-Positioned Carbamoyl Linker: The amide (carbamoyl) group at the meta-position connects the phenylboronic acid core to the side chain. Its placement influences the vector and orientation of the side chain. Furthermore, the amide bond can participate in hydrogen bonding interactions within an enzyme's active site, potentially increasing binding affinity. Starting from 3-aminophenylboronic acid is a common and versatile strategy for creating a diverse range of derivatives through amide coupling[6][7][8].

-

N-(2-methoxyethyl) Side Chain: This group is primarily incorporated to enhance pharmacokinetic properties. The 2-methoxyethyl (MOE) moiety is known to improve aqueous solubility, metabolic stability, and cell permeability[9][10]. In drug design, such modifications are critical for transitioning a potent inhibitor into a viable drug candidate by improving its absorption, distribution, metabolism, and excretion (ADME) profile[9][11][12].

Primary Application: Serine Protease Inhibition

Based on its structure, the most direct and well-supported application for this compound is as an inhibitor of serine proteases. This class of enzymes, which includes targets like thrombin, trypsin, chymotrypsin, and bacterial β-lactamases, plays a critical role in numerous physiological and pathological processes[13][14].

Mechanism of Action

Boronic acids function as transition-state analog inhibitors[5][15]. The mechanism involves a two-step process:

-

Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, forming an initial Michaelis-like complex (EI).

-

Covalent Adduct Formation: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom. This converts the trigonal planar boronic acid (sp² hybridized) into a more stable, negatively charged tetrahedral boronate adduct (sp³ hybridized)[14][15]. This adduct is stabilized by interactions within the enzyme's "oxyanion hole," mimicking the high-energy intermediate of substrate hydrolysis[2][16].

This interaction is typically reversible, with the inhibitor able to dissociate, which can be advantageous in reducing off-target effects compared to irreversible inhibitors.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Potential Therapeutic Targets

-

β-Lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid inhibitors like Vaborbactam are clinically approved to be used in combination with antibiotics[17]. This compound could be explored as an inhibitor for Class A and Class C β-lactamases[3][18][19].

-

Thrombosis: Serine proteases like thrombin and Factor Xa are central to the coagulation cascade. Boronic acid-based anticoagulants have been explored as therapeutic agents.

-

Inflammation: Proteases such as human neutrophil elastase are involved in inflammatory diseases. Peptide boronic acids have shown potent inhibition in this area[13].

-

Oncology: The proteasome, which has a threonine residue in its active site that functions similarly to serine, is a validated cancer target. The boronic acid drug Bortezomib was the first proteasome inhibitor approved for treating multiple myeloma[5][17].

Physicochemical Properties and Drug-Likeness

The substituents on the phenylboronic acid core are critical for tuning its properties for biological efficacy.

| Property | Influence of Functional Groups | Rationale |

| pKa | The pKa of phenylboronic acid is ~8.7. The meta-carbamoyl group is weakly electron-withdrawing, which is expected to slightly lower the pKa.[20][21] A lower pKa is often desirable as it increases the concentration of the active anionic boronate form at physiological pH (~7.4)[22]. | |

| Solubility | The N-(2-methoxyethyl) group is designed to significantly improve aqueous solubility compared to a simple alkyl or aryl substituent. The ether oxygen and amide group can act as hydrogen bond acceptors. | Improved solubility is crucial for administration and distribution in the body. The introduction of polar groups is a common strategy to achieve this[3]. |

| Lipophilicity (LogD) | The methoxyethyl group balances lipophilicity. While adding carbon atoms increases lipophilicity, the oxygen atom mitigates this effect. This balance is key for achieving cell membrane permeability without sacrificing aqueous solubility. | An optimal LogD (typically between 1 and 3) is often sought for oral bioavailability, balancing solubility with the ability to cross lipid membranes. |

| Metabolic Stability | The ether linkage in the methoxyethyl group is generally more resistant to metabolic degradation than, for example, an ester or a simple alkyl chain. | Enhanced stability increases the compound's half-life in the body, potentially allowing for less frequent dosing[9]. |

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a standard method for synthesizing the target compound from commercially available starting materials. The foundational reaction is an amide bond formation between an amine and a carboxylic acid (or its activated form), a cornerstone of medicinal chemistry. Here, we adapt this to couple 3-aminophenylboronic acid with a suitable precursor.

Caption: Synthetic workflow for the target compound.

Objective: To synthesize this compound.

Materials:

-

3-Aminophenylboronic acid (or its hydrochloride salt)[23]

-

2-Methoxyethyl isocyanate or an activated form of 2-methoxyacetic acid (e.g., acid chloride)

-

Coupling agents (if starting from carboxylic acid): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reagents for workup and purification: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.

Procedure:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DMF.

-

Activation (if using carboxylic acid): Add 2-methoxyacetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Coupling: Add DIPEA (2.5 eq) to the reaction mixture. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general method to determine the inhibitory potency (IC₅₀) of the synthesized compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials:

-

Serine protease (e.g., Bovine α-Chymotrypsin)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[24]

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the enzyme in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

Prepare a serial dilution of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1% v/v) to avoid affecting enzyme activity[24].

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and varying concentrations of the inhibitor solution.

-

Positive Control (100% activity): Add assay buffer, enzyme solution, and buffer with DMSO (no inhibitor).

-

Negative Control (0% activity/blank): Add assay buffer, substrate solution, and buffer with DMSO (no enzyme).

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent or slow-binding inhibitors[13][14].

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic mode) using the microplate reader. The product of the reaction (p-nitroaniline) is yellow and absorbs at this wavelength.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities of the test wells to the positive control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value[24].

-

This structured approach, grounded in the established chemistry of boronic acids and their analogs, provides a comprehensive guide for researchers to synthesize, evaluate, and understand the potential of this compound as a valuable tool in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]